

Unveiling the Profile of HDAC-IN-5: A Technical Guide for Researchers

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Compound of Interest

Compound Name: HDAC-IN-5

Cat. No.: B3027527

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Disclaimer: Publicly available information regarding the specific target profile and detailed experimental data for the compound designated as **HDAC-IN-5** (CAS No. 1314890-51-1) is limited. The information presented herein is a comprehensive guide based on the general characteristics of Histone Deacetylase (HDAC) inhibitors and established methodologies for their evaluation. While **HDAC-IN-5** is cited as an HDAC inhibitor in patent literature, specific quantitative data on its activity against various HDAC isoforms is not available in peer-reviewed publications.

Introduction to Histone Deacetylases (HDACs)

Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of both histone and non-histone proteins.^[1] This deacetylation process leads to a more compact chromatin structure, generally associated with transcriptional repression.^[2] There are 18 known human HDACs, which are categorized into four classes based on their homology to yeast HDACs:

- Class I: HDAC1, HDAC2, HDAC3, and HDAC8 are primarily localized in the nucleus.^[3]
- Class II: This class is further divided into Class IIa (HDAC4, HDAC5, HDAC7, HDAC9) and Class IIb (HDAC6, HDAC10), which can shuttle between the nucleus and the cytoplasm.^[3]
- Class III: These are the NAD⁺-dependent sirtuins (SIRT1-7).

- Class IV: HDAC11 is the sole member of this class.[3]

Given their significant role in regulating gene expression, HDACs have emerged as important therapeutic targets for a range of diseases, particularly cancer.[4]

HDAC-IN-5: An Overview

HDAC-IN-5 (CAS No. 1314890-51-1) is a small molecule identified as a histone deacetylase inhibitor.[2] Its chemical formula is C₂₆H₂₄F₃N₅O₂S, and its IUPAC name is N-[[1-methyl-4-(4-phenyl-1,3-thiazol-2-yl)piperidin-4-yl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide. While its development is documented in patent literature, detailed characterization of its target specificity and potency has not been widely published.

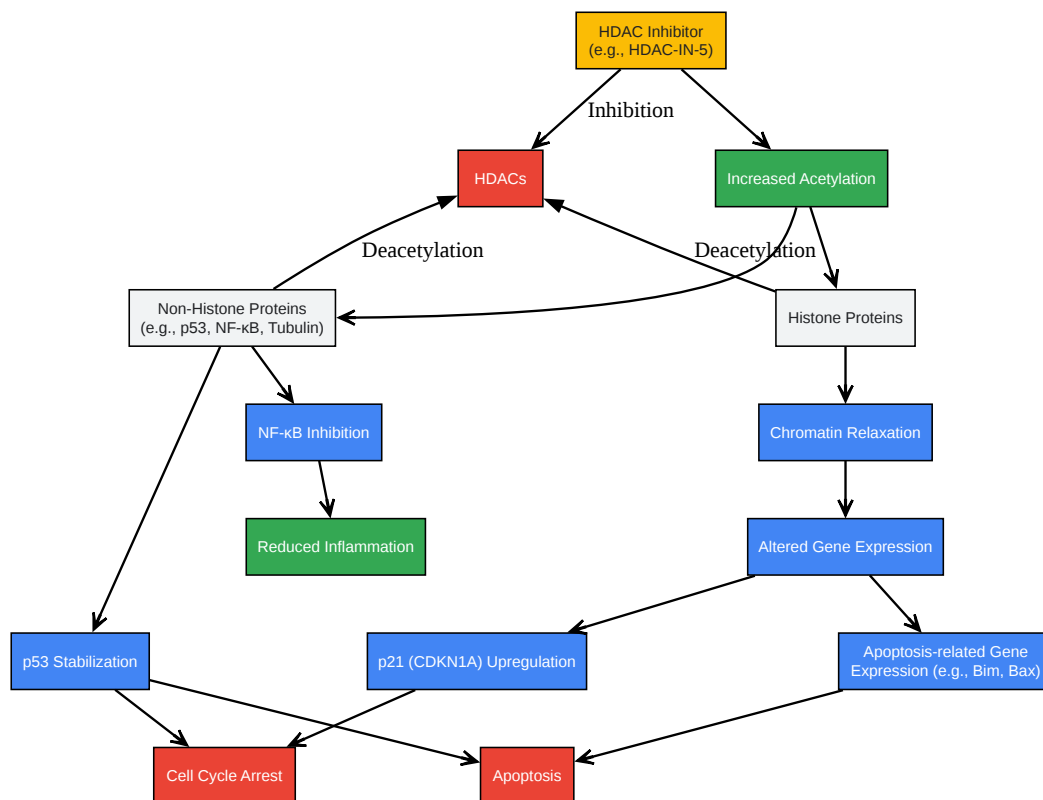
Hypothetical Target Profile of an HDAC Inhibitor

The following table represents a typical format for summarizing the inhibitory activity of a hypothetical HDAC inhibitor. Note: The data presented below is for illustrative purposes only and does not represent actual data for **HDAC-IN-5**.

Target	IC50 (nM)	Assay Type	Reference
Class I			
HDAC1	15	Enzymatic (in vitro)	[Example]
HDAC2	25	Enzymatic (in vitro)	[Example]
HDAC3	30	Enzymatic (in vitro)	[Example]
HDAC8	150	Enzymatic (in vitro)	[Example]
Class IIa			
HDAC4	>10,000	Enzymatic (in vitro)	[Example]
HDAC5	>10,000	Enzymatic (in vitro)	[Example]
HDAC7	>10,000	Enzymatic (in vitro)	[Example]
HDAC9	>10,000	Enzymatic (in vitro)	[Example]
Class IIb			
HDAC6	5	Enzymatic (in vitro)	[Example]
HDAC10	200	Enzymatic (in vitro)	[Example]
Class IV			
HDAC11	500	Enzymatic (in vitro)	[Example]

Key Signaling Pathways Modulated by HDAC Inhibitors

HDAC inhibitors exert their biological effects by modulating various signaling pathways that are critical for cell survival, proliferation, and apoptosis.



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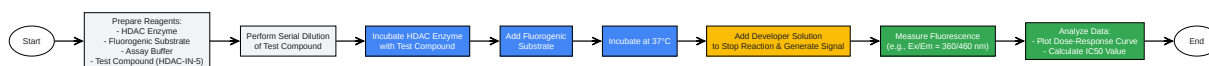
Caption: General signaling pathways affected by HDAC inhibitors.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of HDAC inhibitor activity. Below are representative protocols for key assays.

In Vitro Enzymatic Assay for HDAC Activity

This protocol describes a common fluorometric method for determining the IC₅₀ values of an HDAC inhibitor against specific HDAC isoforms.



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Caption: Workflow for a fluorometric in vitro HDAC enzymatic assay.

Protocol:

- **Reagent Preparation:** Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂). Reconstitute recombinant human HDAC enzyme and the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) in assay buffer. Prepare a stock solution of the test compound (e.g., **HDAC-IN-5**) in DMSO.
- **Compound Dilution:** Perform serial dilutions of the test compound in assay buffer to achieve a range of desired concentrations.
- **Enzyme Incubation:** In a 96-well microplate, add the diluted test compound and the HDAC enzyme. Incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
- **Substrate Addition:** Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
- **Reaction Incubation:** Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
- **Developing:** Stop the reaction and generate a fluorescent signal by adding a developer solution (containing a protease like trypsin that cleaves the deacetylated substrate).

- **Fluorescence Measurement:** Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).
- **Data Analysis:** Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay for Histone Acetylation (Western Blot)

This protocol is used to assess the effect of an HDAC inhibitor on the acetylation status of histones within a cellular context.

Protocol:

- **Cell Culture and Treatment:** Plate cells (e.g., a human cancer cell line) and allow them to adhere overnight. Treat the cells with various concentrations of the HDAC inhibitor (e.g., **HDAC-IN-5**) for a specified duration (e.g., 24 hours).
- **Cell Lysis:** Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
- **SDS-PAGE:** Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Western Blotting:** Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- **Immunoblotting:** Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection:** Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

- Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Histone H3 or β -actin) to determine the relative increase in histone acetylation.

Conclusion

HDAC-IN-5 is a recognized HDAC inhibitor with a defined chemical structure. However, a detailed public characterization of its target profile and biological effects is currently lacking. The protocols and general principles outlined in this guide provide a framework for researchers to independently evaluate **HDAC-IN-5** or other novel HDAC inhibitors. Such studies are crucial for understanding their therapeutic potential and advancing the field of epigenetic drug discovery.

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